

Comprehensive Characterization of Methyl 7H-Purine-2-Carboxylate: A Technical Guide

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | <i>methyl 7H-purine-2-carboxylate</i> |
| CAS No.: | 95121-02-1 |
| Cat. No.: | B11912814 |

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Executive Summary

Methyl 7H-purine-2-carboxylate (CAS: 28128-20-3) represents a critical scaffold in the synthesis of antiviral and antineoplastic agents. Its C2-ester functionality serves as a versatile electrophile for heterocycle expansion, while the purine core mimics endogenous nucleobases, facilitating active site binding in kinase and polymerase targets.

This guide provides a rigorous analytical framework for the characterization of this molecule. Unlike simple organic esters, this purine derivative exhibits complex prototropic tautomerism that complicates spectral interpretation. We define the protocols for distinguishing these tautomers via NMR and validating the molecular skeleton using high-resolution mass spectrometry (HRMS).

Part 1: Structural Considerations & Tautomerism

Before initiating spectral acquisition, one must understand the dynamic nature of the analyte. In solution, "7H-purine" derivatives rarely exist as a single static species. They undergo rapid annular tautomerism between the

and

forms.

The Tautomeric Equilibrium

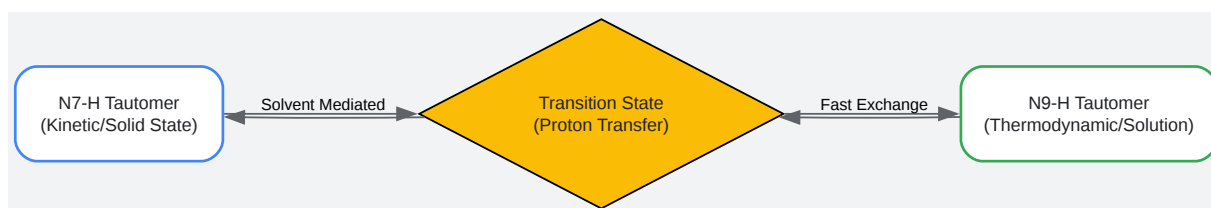
While the nomenclature specifies "7H", the thermodynamic stability in polar aprotic solvents (like DMSO or DMF) often favors the

tautomer or results in a rapid equilibrium that averages NMR signals at room temperature.

- N7-H Form: Proton located on the imidazole ring nitrogen closest to the pyrimidine fusion.
- N9-H Form: Proton located on the imidazole ring nitrogen furthest from the pyrimidine fusion.

Implication for Analysis:

- NMR: You may observe broadened signals for C4 and C5 carbons or H8 protons if the exchange rate is intermediate on the NMR timescale.
- Chromatography: Tautomers generally co-elute due to rapid interconversion, appearing as a single peak.



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Figure 1: Prototropic tautomerism equilibrium between N7-H and N9-H forms in solution.

Part 2: Mass Spectrometry Characterization

Mass spectrometry (MS) provides the primary confirmation of molecular weight and structural connectivity. For purine esters, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the ring nitrogens.

Experimental Protocol: LC-MS/MS

- Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
- Ionization Source: ESI Positive (+).
- Spray Voltage: 3.5 kV.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (Proton source).
 - B: Acetonitrile + 0.1% Formic Acid.
- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), maintained at 40°C to minimize peak tailing from basic nitrogens.

Fragmentation Pathway

The fragmentation of **methyl 7H-purine-2-carboxylate** (

, MW 178.15) follows a predictable pathway dominated by the stability of the aromatic core and the lability of the ester.

- Parent Ion:

(Base Peak).
- Primary Loss (Methanol): Cleavage of the methoxy group is less common than the loss of the entire ester functionality or methanol elimination if a neighboring proton is available. However, in esters, a characteristic loss is often

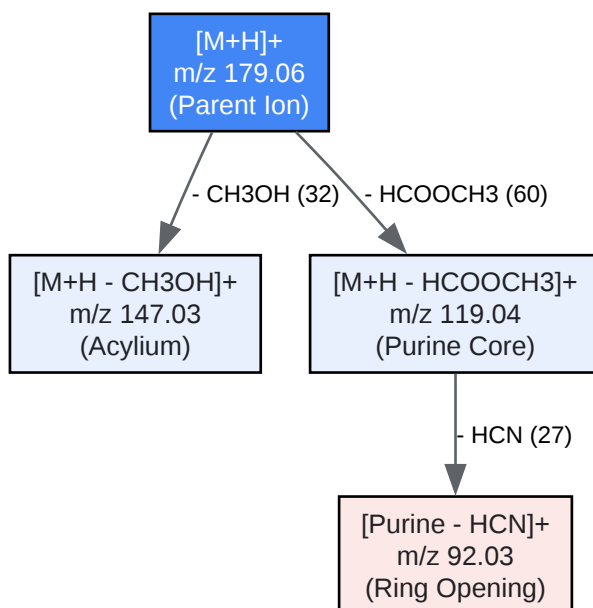
(32 Da) or the methoxy radical depending on energy.
- Diagnostic Loss (Elimination of CO₂/Ester): The most distinct fragmentation is the loss of the carboxylate group.
 - (Loss of

, rare in simple spectra).

- (Loss of group).
- Ring Cleavage (RDA): Retro-Diels-Alder reactions characterize the purine core disintegration, typically ejecting HCN (27 Da).

Key Diagnostic Ions:

- m/z 179.057: Molecular Ion
- m/z 147.03: Acylium ion
- m/z 119.04: Purine core cation



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Figure 2: Proposed ESI+ fragmentation pathway for **methyl 7H-purine-2-carboxylate**.

Part 3: NMR Spectroscopy Characterization

NMR is the definitive tool for assessing the purity and tautomeric state. Due to the low solubility of purines in chloroform, DMSO-d6 is the mandatory solvent. It also slows proton exchange, potentially allowing the observation of distinct tautomers or distinct NH signals.

Experimental Protocol

- Solvent: DMSO-d6 (99.9% D).
- Concentration: 5-10 mg in 600 μ L.
- Temperature: 298 K (25°C). Note: If signals are broad, heat to 313 K to coalesce tautomers.
- Reference: Residual DMSO quintet at
ppm; DMSO septet at
ppm.

Predicted Chemical Shift Data

The ester group at C2 is electron-withdrawing, causing a downfield shift (deshielding) of the ring protons compared to unsubstituted purine.

H NMR (400 MHz, DMSO-d6)

| Position | Shift (, ppm) | Multiplicity | Integration | Assignment Logic |
|----------|----------------|---------------|-------------|---|
| NH | 13.6 - 13.9 | Broad Singlet | 1H | Acidic pyrrole-type proton (N7/N9). Often invisible if wet. |
| H-6 | 9.05 - 9.15 | Singlet | 1H | Most deshielded aromatic proton due to proximity to pyrimidine nitrogens. |
| H-8 | 8.60 - 8.70 | Singlet | 1H | Imidazole ring proton. Shift varies significantly with tautomerism. |
| OCH | 3.90 - 3.95 | Singlet | 3H | Methyl ester. Typical range for aromatic esters. |

Note: H-6 and H-8 are singlets because they are on non-adjacent carbons. However, long-range coupling (

) is sometimes observed.

C NMR (100 MHz, DMSO-d6)

| Position | Shift (, ppm) | Type | Assignment Logic |
|----------|----------------|------------|--------------------------------------|
| C=O | 163.5 - 164.5 | Quaternary | Carbonyl carbon of the ester. |
| C-4 | 150.0 - 153.0 | Quaternary | Bridgehead carbon (pyrimidine side). |
| C-2 | 148.0 - 150.0 | Quaternary | Ipso-carbon bearing the ester. |
| C-6 | 145.0 - 147.0 | CH | Aromatic CH (pyrimidine ring). |
| C-8 | 142.0 - 144.0 | CH | Aromatic CH (imidazole ring). |
| C-5 | 128.0 - 130.0 | Quaternary | Bridgehead carbon (imidazole side). |
| OCH | 52.5 - 53.5 | CH | Methoxy carbon. |

Advanced 2D NMR Validation

To rigorously prove the structure, specifically the position of the ester at C2 (vs C6 or C8), HMBC (Heteronuclear Multiple Bond Correlation) is required.

- HMBC Correlation 1: The OCH

protons (

ppm) must show a strong correlation to the C=O carbon (

ppm).

- HMBC Correlation 2: The H-6 proton should show 3-bond correlations to C-2 and C-4, but weak or no correlation to the carbonyl if it is at C2 (4 bonds away).

- HMBC Correlation 3: If the ester were at C6, the H-2 proton (if present) would correlate strongly to the carbonyl. Since we have an ester at C2, this pathway is absent.

Part 4: Summary of Validation Criteria

To certify a batch of **Methyl 7H-purine-2-carboxylate** for drug development use, the following criteria must be met:

- Appearance: White to off-white solid.
- MS: Major peak at

(ESI+).
- ¹H NMR:
 - Integral ratio of Aromatic H : Methyl H must be 2:3.
 - Absence of aliphatic impurities (except solvent).
- Purity: >95% by HPLC (UV detection at 254 nm).

References

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